molecular formula C10H9N B1362556 1-Phenylcyclopropanecarbonitrile CAS No. 935-44-4

1-Phenylcyclopropanecarbonitrile

Cat. No.: B1362556
CAS No.: 935-44-4
M. Wt: 143.18 g/mol
InChI Key: ZHFURHRJUWYDKG-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N It is characterized by a cyclopropane ring attached to a phenyl group and a nitrile group

Preparation Methods

1-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclopropanecarbonitrile. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction is as follows:

C6H5MgBr+C3H5CNC6H5C3H4CN+MgBr\text{C}_6\text{H}_5\text{MgBr} + \text{C}_3\text{H}_5\text{CN} \rightarrow \text{C}_6\text{H}_5\text{C}_3\text{H}_4\text{CN} + \text{MgBr} C6​H5​MgBr+C3​H5​CN→C6​H5​C3​H4​CN+MgBr

Chemical Reactions Analysis

1-Phenylcyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The reduction process converts the nitrile group to an amine group.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and hydrochloric acid (HCl).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1-Phenylcyclopropanecarbonitrile serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example, it can be oxidized to yield carboxylic acids or reduced to convert the nitrile group into an amine.

Synthesis Pathways
A common synthetic route involves the reaction of phenylmagnesium bromide with cyclopropanecarbonitrile under anhydrous conditions. This reaction highlights the compound's utility as an intermediate in synthesizing other chemical entities.

Reaction Type Reagents Products
OxidationKMnO4Carboxylic Acids
ReductionLiAlH4Amines
SubstitutionNaOH/HClVarious derivatives

Biological Applications

Potential Biological Activity
Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. It has been studied for interactions with biomolecules and its potential therapeutic effects.

Case Study: Tumor Growth Inhibition
In a notable study involving animal models, compounds related to this compound demonstrated the ability to inhibit tumor growth. The research focused on the compound's interaction with growth hormone and insulin-like growth factor pathways, suggesting its potential role in cancer treatment .

Medicinal Applications

Therapeutic Potential
While specific medical uses of this compound are not yet well-established, ongoing research aims to explore its therapeutic applications further. The compound's unique structure may provide insights into developing new drugs targeting various diseases .

Industrial Applications

Material Development and Synthesis Intermediates
In industrial settings, this compound is employed in the development of new materials and as an intermediate in synthesizing other chemical compounds. Its ability to participate in diverse chemical reactions makes it valuable for producing specialized materials used in various applications.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarbonitrile is not fully understood. its effects are believed to be related to its ability to interact with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

1-Phenylcyclopropanecarbonitrile can be compared with other similar compounds, such as:

    Cyclopropanecarbonitrile: Lacks the phenyl group, making it less complex and potentially less reactive.

    Phenylacetonitrile: Contains a phenyl group and a nitrile group but lacks the cyclopropane ring, resulting in different chemical properties.

    Benzonitrile: Contains a phenyl group directly attached to a nitrile group, without the cyclopropane ring.

The unique combination of a cyclopropane ring, phenyl group, and nitrile group in this compound gives it distinct chemical and physical properties compared to these similar compounds.

Biological Activity

1-Phenylcyclopropanecarbonitrile (PCC) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of PCC, exploring its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a phenyl group and a nitrile functional group. The presence of the nitrile group allows for hydrogen bonding interactions, which can influence the compound's reactivity and biological interactions.

The biological activity of PCC is primarily attributed to its ability to interact with various molecular targets. The nitrile group can engage in hydrogen bonding with enzymes or receptors, potentially modulating their activity. The strain introduced by the cyclopropane ring may enhance its reactivity, allowing it to participate in various biochemical processes.

Antimicrobial Properties

Recent studies have indicated that PCC exhibits antimicrobial properties. The compound has been evaluated against several bacterial strains, showing varying degrees of effectiveness. For instance, it has been suggested that PCC could inhibit the growth of certain multidrug-resistant bacteria, highlighting its potential as an antibacterial agent .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of PCC against Staphylococcus aureus and Escherichia coli. Results indicated that PCC exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Mechanisms : In a related study focusing on structurally similar compounds, it was found that certain nitriles could activate apoptosis through caspase pathways. This suggests that PCC may share similar mechanisms, warranting further investigation into its potential as an anticancer agent .
  • Nitrile Hydratases : Research into nitrile hydratases has shown that these enzymes can selectively convert nitriles into corresponding amides or acids, which may have therapeutic implications. PCC's structure allows it to be a substrate for such enzymatic reactions, potentially enhancing its biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of PCC, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, potential anticancerInteraction with enzymes/receptors
1-(4-Ethoxyphenyl)cyclopropanecarbonitrileAntimicrobial, anticancerEnhanced solubility and reactivity due to ethoxy group
2-PhenylpropionitrileAnticancerInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-Phenylcyclopropanecarbonitrile with high purity and yield?

Methodological Answer: The synthesis of this compound often involves cyclopropanation reactions using precursors like benzyl cyanide derivatives. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazo compounds or via halogen-mediated ring closure. Key parameters include:

  • Catalyst selection : Transition metals (e.g., Rh(II)) improve cyclopropane ring formation efficiency .
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like polymerization .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and intermediate stability .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Rh-catalyzed cycloaddition25°C, DCM, 12h78–85
Halogen-mediated closure0°C, THF, NaH as base65–72

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm due to ring strain. Aromatic protons resonate at δ 7.2–7.6 ppm .
    • ¹³C NMR : The nitrile carbon (C≡N) is observed at δ 115–120 ppm, while cyclopropane carbons appear at δ 12–18 ppm .
  • IR Spectroscopy : A strong C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (MW: 157.2 g/mol), with fragmentation patterns showing loss of the cyclopropane ring .

Table 2: Spectral Reference Data

TechniqueKey SignalsSource
¹H NMRδ 1.5 (m, 2H), δ 7.4 (m, 5H)
IR2240 cm⁻¹ (C≡N)

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact. Use fume hoods for all procedures involving volatilization .
  • Emergency Procedures :
    • Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. To address this:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent dosing intervals).
  • Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., hydrolyzed nitriles) that may interfere with assays .
  • Meta-Analysis : Cross-reference data across multiple databases (e.g., PubChem, NIST) to identify outlier results .

Q. What computational modeling approaches are effective for studying the electronic effects of the cyclopropane ring in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond angles and electron density maps to assess ring strain and reactivity. Software like Gaussian or ORCA can model hyperconjugation between the cyclopropane ring and nitrile group .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Parameters should include solvation effects and torsional strain .

Table 3: Computational Parameters for DFT Studies

ParameterValueReference
Basis SetB3LYP/6-31G(d)
Solvent ModelPolarizable Continuum

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h. Monitor degradation via HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (~150–200°C expected) .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Properties

IUPAC Name

1-phenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFURHRJUWYDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80239452
Record name 1-Phenylcyclopropanecarbonitrile
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Molecular Weight

143.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

935-44-4
Record name 1-Phenylcyclopropanecarbonitrile
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Synthesis routes and methods

Procedure details

Phenylacetonitrile (5.85 g, 50 mmol) in DMSO (dimethylsulfoxide) (20 mL) is added dropwise over 45 min to a slurry of oil-free NaH (3.0 g, 125 mmol) in stirred DMSO (100 mL) at 25° under N2. Vigorous gas evolution occurs. After a further 30 min 1,2-dibromoethane (14.1 g, 75 mmol) in DMSO (20 mL) is added dropwise over 1 h. The reaction mixture turns purple, heats up to about 50°, and further gas evolution occurs. After a further 1 h the reaction mixture is poured slowly onto ice water (250 mL, gas evolution), and is extracted with ether (3×50 mL). The combined extracts are washed with water (2×100 mL) and saturated brine (100 mL) and dried (MgSO4). The solvent is removed under reduced pressure to give 1-phenylcyclopropane carbonitrile (6.58 g, 92%) as a mobile brown oil. Nmr δ (CDCl3) 7.25-7.40 (5H, m), 1.6-1.8, 1.2-1.45 (2H and 2H, AA'BB').
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Phenylcyclopropanecarbonitrile
1-Phenylcyclopropanecarbonitrile
1-Phenylcyclopropanecarbonitrile
1-Phenylcyclopropanecarbonitrile
1-Phenylcyclopropanecarbonitrile
1-Phenylcyclopropanecarbonitrile

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